tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorinated benzyl moiety, and a piperidinylcarbamate structure
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various receptors or enzymes in the body. For example, piperidine derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets .
Mode of Action
The mode of action would depend on the specific target. For instance, if the compound targets a receptor, it may act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of the trifluoromethyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets a neurotransmitter receptor, it could affect signal transmission in the nervous system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure and the route of administration. The presence of the tert-butyl group and the trifluoromethyl group could influence these properties .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and its specific target. For example, if the compound acts as an antagonist at a receptor, it could inhibit the action of a neurotransmitter or hormone, leading to downstream effects on cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the 3-fluoro-5-(trifluoromethyl)benzyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where 3-fluoro-5-(trifluoromethyl)benzene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Piperidine Derivative Formation: The next step involves the formation of the piperidine derivative. This can be done by reacting the benzyl intermediate with piperidine under basic conditions to form the benzylpiperidine compound.
Carbamate Formation: Finally, the benzylpiperidine compound is reacted with tert-butyl chloroformate in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce de-fluorinated or hydrogenated compounds.
Scientific Research Applications
tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding. It can serve as a lead compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects in treating various diseases. Its fluorinated benzyl moiety may enhance its pharmacokinetic properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-[3-chloro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate: Similar structure with a chlorine atom instead of fluorine.
tert-Butyl 1-[3-fluoro-5-(difluoromethyl)benzyl]piperidin-4-ylcarbamate: Contains a difluoromethyl group instead of trifluoromethyl.
tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)phenyl]piperidin-4-ylcarbamate: Phenyl group instead of benzyl.
Uniqueness
tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate is unique due to its specific combination of functional groups The presence of both fluorine and trifluoromethyl groups can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl N-[1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F4N2O2/c1-17(2,3)26-16(25)23-15-4-6-24(7-5-15)11-12-8-13(18(20,21)22)10-14(19)9-12/h8-10,15H,4-7,11H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSATEFDDNYLES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC(=C2)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110569 | |
Record name | Carbamic acid, N-[1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-20-4 | |
Record name | Carbamic acid, N-[1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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